![molecular formula C16H16O4 B3169832 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938232-46-3](/img/structure/B3169832.png)
3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid
Overview
Description
“3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid” is a compound used for proteomics research . It has a molecular formula of C16H16O4 and a molecular weight of 272.3 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a C16H16O4 skeleton . The exact 3D structure might be available in specialized chemical databases or software .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 272.3 . Other physical and chemical properties like melting point, boiling point, and density might be available in specialized chemical databases .Scientific Research Applications
Oxidative Debenzylation in Organic Synthesis
Research by Yoo, Hye, and Kyu (1990) explored the use of a similar compound, 4-methoxy-α-methylbenzyl alcohol, as a new protecting group for carboxylic acids. This compound could be hydrolyzed in good yield by DDQ, showing compatibility with several functional groups vulnerable to reductive debenzylation reactions. This suggests potential use of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid in similar synthetic applications (Yoo, Hye, & Kyu, 1990).
Dopant for Polyaniline Synthesis
Amarnath and Palaniappan (2005) discussed the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline. This implies that this compound might also serve as a dopant in conducting polymer synthesis, affecting properties like conductivity (Amarnath & Palaniappan, 2005).
Metabolism by Bacteria
Donnelly and Dagley (1980) studied Pseudomonas putida's oxidation of various methoxybenzoic acids, revealing insights into the microbial metabolism of these compounds. This research could be relevant for understanding the biodegradation or biosynthesis pathways involving this compound (Donnelly & Dagley, 1980).
Anaerobic Bacterial Metabolism
Deweerd et al. (1988) explored how anaerobic bacteria metabolize methoxybenzoic acids. Their findings could provide insights into how this compound might interact in anaerobic conditions, potentially in environmental or industrial bioprocesses (Deweerd, Saxena, Nagle, & Suflita, 1988).
Role in Plant Metabolism
Research by Harms and Prieß (1973) on the O-demethylation of benzoic acids in wheat seedlings highlighted the specific pathways for para methoxy groups. This could suggest roles for this compound in plant biochemistry and agriculture (Harms & Prieß, 1973).
properties
IUPAC Name |
3-methoxy-4-[(2-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-5-3-4-6-13(11)10-20-14-8-7-12(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPAFLYBGZRDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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